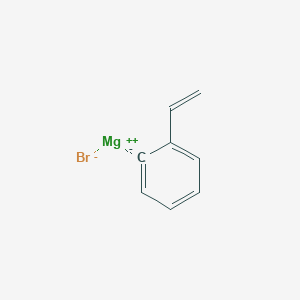

Magnesium, bromo(2-ethenylphenyl)-

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;ethenylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENZILKNXSJXLV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Magnesium, Bromo 2 Ethenylphenyl

Classical Grignard Formation from 2-Bromoethenylbenzene and Magnesium Metal

The most common method for preparing Magnesium, bromo(2-ethenylphenyl)- involves the direct reaction of 2-bromoethenylbenzene with magnesium metal turnings. This reaction is a classic example of Grignard reagent formation, a fundamental transformation in organic chemistry.

The choice of solvent is critical in the formation of Grignard reagents as it influences the solubility, stability, and reactivity of the organomagnesium species. The solvent molecules coordinate to the magnesium center, forming a complex that is crucial for the reaction to proceed.

Diethyl Ether (Et₂O): Traditionally, diethyl ether has been a common solvent for Grignard reagent formation due to its ability to dissolve the organomagnesium halide and its relatively low boiling point, which can help to moderate the reaction temperature. However, its high volatility and flammability pose significant safety risks.

Tetrahydrofuran (B95107) (THF): Tetrahydrofuran is a superior solvent for many Grignard preparations, including that of Magnesium, bromo(2-ethenylphenyl)-. Its higher solvating power compared to diethyl ether can facilitate the reaction with less reactive organic halides. THF's higher boiling point also allows for a wider range of reaction temperatures.

2-Methyltetrahydrofuran (2-MeTHF): This solvent has emerged as a greener and safer alternative to THF. It possesses a higher boiling point and a lower miscibility with water, which can simplify the workup procedure. Its solvating properties are comparable to THF, making it an effective medium for the formation of 2-vinylphenylmagnesium bromide.

Table 1: Comparison of Solvents for Grignard Formation

| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Diethyl Ether | 34.6 | Good solubility of Grignard reagents, low boiling point for temperature control. | Highly flammable, volatile, peroxide-forming. |

| Tetrahydrofuran | 66 | Excellent solvating power, suitable for less reactive halides. | Can form explosive peroxides, hygroscopic. |

| 2-Methyltetrahydrofuran | 80 | Greener alternative, higher boiling point, lower water miscibility. | Can be more expensive than THF. |

A common challenge in Grignard reagent synthesis is the initiation of the reaction, which is often hindered by a passivating layer of magnesium oxide on the surface of the magnesium metal. Activation of the magnesium is therefore crucial to expose a fresh, reactive metal surface.

Iodine: A small crystal of iodine is frequently added to the reaction mixture. The iodine reacts with the magnesium to form magnesium iodide, which helps to chemically clean the surface of the magnesium turnings and provides a visual cue (the disappearance of the purple iodine color) that the reaction has initiated.

Rieke Magnesium: For particularly challenging cases, highly reactive Rieke magnesium can be employed. This form of magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. The resulting fine black powder has a much higher surface area and is free of the oxide layer, making it significantly more reactive than standard magnesium turnings.

The formation of Grignard reagents is an exothermic process that can become difficult to control, especially on a larger scale. Careful management of the reaction initiation and the subsequent heat evolution is essential for a safe and successful synthesis.

The initiation of the reaction can be promoted by gently heating a small portion of the solvent and magnesium before the addition of the organic halide. Once the reaction begins, as indicated by a gentle refluxing of the solvent and the formation of a cloudy solution, the remaining organic halide is added dropwise at a rate that maintains a controllable reaction temperature. An external cooling bath (e.g., ice-water) should be readily available to manage any sudden temperature increases.

Grignard reagents are highly reactive towards protic solvents, particularly water, and are also susceptible to oxidation by atmospheric oxygen. Therefore, the exclusion of moisture and air is paramount for a successful preparation.

All glassware must be thoroughly dried in an oven before use, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon. The solvents used must be rigorously dried, typically by distillation from a suitable drying agent like sodium-benzophenone ketyl. The presence of water will quench the Grignard reagent as it forms, leading to reduced yields. Oxygen can also react with the Grignard reagent, leading to the formation of undesired byproducts.

Alternative Preparation Routes

While the direct reaction with magnesium metal is the most common method, alternative strategies can be employed, particularly when the organic halide is unreactive or when specific reaction conditions are required.

Halogen-magnesium exchange reactions offer a powerful alternative for the synthesis of Grignard reagents that are difficult to prepare by classical methods. This approach involves the reaction of an organic halide with a pre-formed Grignard reagent.

Isopropylmagnesium Chloride·Lithium Chloride ("Turbo Grignard Reagents"): The use of isopropylmagnesium chloride, often in the presence of lithium chloride (forming i-PrMgCl·LiCl), has become a popular method for halogen-magnesium exchange. This "Turbo Grignard" reagent is highly effective at undergoing exchange with aryl bromides, such as 2-bromoethenylbenzene, at low temperatures. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, leading to a more reactive monomeric species. This method can offer better functional group tolerance and can be performed at lower temperatures compared to the classical method.

Direct Oxidative Addition Using Highly Active Magnesium at Low Temperatures

The direct reaction of an organic halide with magnesium metal is the most fundamental method for preparing Grignard reagents. However, for substrates with reactive functional groups, such as the vinyl group in 2-bromostyrene (B128962), this method is often plagued by low yields and side reactions. A significant advancement in this area is the use of highly reactive magnesium, often referred to as Rieke Magnesium, at cryogenic temperatures. cmu.eduorganic-chemistry.org

This technique involves the reduction of a magnesium salt, which produces a finely divided, highly active form of magnesium metal. nih.gov This activated magnesium exhibits significantly higher reactivity than standard magnesium turnings, allowing the oxidative addition to aryl bromides to occur at very low temperatures, typically -78 °C. cmu.eduorganic-chemistry.orgnih.gov The oxidative addition is remarkably rapid, often completing within 15 minutes even at this low temperature. cmu.eduorganic-chemistry.org

Conducting the reaction at -78 °C is crucial for success when dealing with sensitive functional groups. cmu.edu At these temperatures, the reactivity of the functional group is suppressed, preventing it from interfering with the Grignard formation or reacting with the newly formed organomagnesium compound. cmu.eduresearchgate.net This provides a kinetic window where the desired functionalized Grignard reagent is stable for a limited time, allowing it to be trapped by an electrophile. cmu.edu For instance, studies have shown that functionalized Grignard reagents containing ester, nitrile, or chloride groups can be successfully prepared and utilized using this low-temperature approach. cmu.eduorganic-chemistry.org While ethyl or methyl arylcarboxylates can sometimes pose challenges due to coordination with the magnesium surface, bulkier esters like tert-butyl arylcarboxylates are more successful as their size likely prevents this problematic interaction. organic-chemistry.orgresearchgate.net

Table 1: Low-Temperature Synthesis of Functionalized Grignard Reagents with Rieke Magnesium

| Aryl Bromide Substrate | Functional Group | Reaction Temperature | Key Findings | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Nitrile (-CN) | -78 °C | Rapid formation of the Grignard reagent (15 min), which reacts successfully with various electrophiles. | cmu.edu |

| tert-Butyl 4-bromobenzoate | Ester (-COOtBu) | -78 °C | The bulky tert-butyl group prevents coordination to the magnesium surface, allowing for successful Grignard formation. | organic-chemistry.orgresearchgate.net |

| 1-Bromo-4-chlorobenzene | Chloride (-Cl) | -78 °C | Demonstrates selectivity, as the bromo group reacts preferentially over the chloro group at low temperatures. | researchgate.net |

Mechanochemical Approaches for Grignard Reagent Generation

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthesis. acs.org This approach, typically employing a ball mill, can generate Grignard reagents by grinding magnesium metal directly with an organic halide. acs.orgorganic-chemistry.orgacs.org

A key advantage of mechanochemical synthesis is the significant reduction or complete elimination of hazardous organic solvents. acs.orgnih.gov The process often requires only a small, catalytic amount of an ethereal solvent like tetrahydrofuran (THF) or can sometimes be performed under solvent-free conditions. acs.orgorganic-chemistry.org The continuous grinding action in a ball mill constantly activates the magnesium surface by removing passivating oxide layers and reacted surfaces, which can circumvent the need for chemical activating agents or harsh initiation conditions. nih.govnih.gov Remarkably, these reactions can often be set up in the open air, as the milling vessel is sealed during the reaction, providing a much simpler and safer procedure than traditional methods that demand strict anhydrous and inert atmospheres. acs.orgorganic-chemistry.orgacs.org

This technique has been shown to be effective for a range of organic halides, including those with low solubility in common solvents, which are often problematic in conventional solution-based syntheses. thieme-connect.comthieme-connect.com The resulting Grignard reagents, which exist as a paste, can be used directly in one-pot reactions with various electrophiles, demonstrating reactivity comparable to their solution-synthesized counterparts. acs.orgyoutube.com While originally demonstrated with magnesium, mechanochemical methods have also been extended to create other organometallics, such as more reactive "heavy Grignard reagents" based on calcium, without the need for toxic pre-activation steps. hokudai.ac.jp

Table 2: Comparison of Grignard Synthesis Methods

| Parameter | Traditional Solution-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent Requirement | Bulk, anhydrous solvent required | Solvent-free or minimal solvent (liquid-assisted grinding) acs.orgnih.gov |

| Atmosphere | Strictly anhydrous, inert atmosphere (e.g., Argon, Nitrogen) acs.org | Can often be performed in air (in a sealed vessel) organic-chemistry.orgthieme-connect.com |

| Magnesium Activation | Often requires chemical activators (e.g., iodine, 1,2-dibromoethane) libretexts.org | Mechanical grinding provides continuous activation nih.gov |

| Reaction Time | Can be lengthy, including initiation period organic-chemistry.org | Often shorter due to higher reaction rates nih.gov |

| Substrate Scope | Can be limited by substrate solubility | Effective for solid substrates with low solubility thieme-connect.comthieme-connect.com |

Challenges and Strategies for Synthesizing Organomagnesium Reagents with Adjacent Reactive Functional Groups

The synthesis of organomagnesium reagents like Magnesium, bromo(2-ethenylphenyl)- is complicated by the presence of the adjacent vinyl functional group. The primary challenge is the inherent reactivity of Grignard reagents, which are not only strong nucleophiles but also strong bases. wikipedia.org This reactivity leads to low tolerance for many functional groups within the same molecule. cmu.eduorganic-chemistry.org

For a molecule containing an ethenyl (vinyl) group, several side reactions can occur. The newly formed Grignard reagent can potentially add to the vinyl group of another molecule in a carbomagnesiation reaction or initiate polymerization, significantly reducing the yield of the desired product. Furthermore, the functional group can coordinate to the magnesium metal surface, passivating it and inhibiting the oxidative addition step. researchgate.net

Several strategies have been developed to overcome these challenges:

Low-Temperature Synthesis: As detailed in section 2.2.2, performing the reaction at cryogenic temperatures (-78 °C) is a highly effective strategy. cmu.edunih.gov The low temperature suppresses the rate of undesired side reactions, kinetically stabilizing the functionalized Grignard reagent long enough for it to be used in a subsequent reaction. cmu.edu

Halogen-Magnesium Exchange: An alternative to direct oxidative addition is the halogen-magnesium exchange. This method involves reacting a more stable organomagnesium compound (like isopropylmagnesium chloride) with an organic halide (like 2-iodostyrene). nih.gov The exchange equilibrium often favors the formation of the more stable arylmagnesium species. This reaction can be performed at low temperatures (e.g., -40 °C) and tolerates a wide array of sensitive functional groups, including esters, nitriles, and even nitro groups, which are generally incompatible with direct synthesis. nih.govnih.gov

Use of Activated Magnesium: Employing highly reactive Rieke magnesium can overcome the kinetic barrier to oxidative addition at low temperatures, allowing the reaction to proceed faster than the competing side reactions. organic-chemistry.org

Mechanochemistry: The solvent-free or low-solvent conditions of ball milling can alter reaction pathways and may offer an alternative route to forming functionalized Grignard reagents that are difficult to access in solution. nih.gov

Table 3: Challenges and Mitigation Strategies in Functionalized Grignard Synthesis

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Functional Group Intolerance | The Grignard reagent reacts with the adjacent functional group (e.g., vinyl, ester, nitrile). | Perform reaction at very low temperatures (-78 °C) to kinetically stabilize the product. Use halogen-magnesium exchange. | cmu.edunih.gov |

| Magnesium Surface Deactivation | Polar functional groups coordinate to the magnesium surface, blocking active sites and preventing the reaction. | Use highly activated (Rieke) magnesium. Employ low temperatures where adsorption may be less favorable. | researchgate.net |

| Polymerization/Side Reactions | The vinyl group can undergo polymerization or other side reactions initiated by the Grignard reagent. | Maintain low temperatures and short reaction times before adding an electrophile to trap the desired product. | cmu.edu |

| Poor Initiation | The reaction between the organic halide and standard magnesium turnings fails to start. | Use activated magnesium. Use mechanochemical (ball milling) activation. Add chemical activators like iodine. | organic-chemistry.orgnih.govacs.org |

Reactivity and Mechanistic Investigations of Magnesium, Bromo 2 Ethenylphenyl

Fundamental Reaction Pathways

The reactivity of Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- is complex and can proceed through multiple mechanistic routes. The specific pathway often depends on the substrate, reaction conditions, and the presence of any additives.

Nucleophilic Addition Mechanisms

The most common reaction pathway for Grignard reagents is nucleophilic addition to polarized multiple bonds, particularly the carbon-oxygen double bond of carbonyl groups. libretexts.orgmasterorganicchemistry.com In this mechanism, the carbon atom bound to magnesium acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This process leads to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which upon acidic workup, yields an alcohol. libretexts.orgyoutube.com The general mechanism involves the Grignard reagent, often stabilized by solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF), coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack. libretexts.org

The nucleophilic character of the Grignard reagent can be visualized as a carbanion-like species, although the carbon-magnesium bond has significant covalent character. youtube.commasterorganicchemistry.com The reaction is typically considered a polar, concerted process.

Single Electron Transfer (SET) Processes

In addition to the polar nucleophilic addition pathway, Grignard reagents can react via a single electron transfer (SET) mechanism. rsc.orgrsc.org This is particularly prevalent in reactions with substrates that are good electron acceptors, such as certain ketones, or when the Grignard reagent has a low oxidation potential. dtu.dk The SET process involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical ion pair. rsc.orgrsc.org For instance, the reaction of a Grignard reagent with a ketone can initiate with an SET from the organomagnesium compound to the ketone, forming a ketyl radical anion and a magnesium-containing radical cation. rsc.orgnih.gov

The likelihood of an SET mechanism is influenced by factors such as the nature of the alkyl or aryl group of the Grignard reagent and the structure of the carbonyl compound. dtu.dk Evidence for SET pathways often comes from the observation of radical-derived side products or through specialized techniques like electron paramagnetic resonance (EPR) spectroscopy. rsc.org

Competition Between Ionic and Radical Mechanisms

The reaction of Magnesium, bromo(2-ethenylphenyl)- and other Grignard reagents often involves a competition between the ionic (nucleophilic addition) and radical (SET) pathways. rsc.orgnih.gov The dominant mechanism can be influenced by the specific reactants and conditions. For example, with sterically hindered ketones, the SET pathway may become more favorable as the direct nucleophilic attack is sterically impeded. nih.gov

DFT (Density Functional Theory) studies have been employed to investigate the energetics of both pathways. rsc.org These studies have shown that in some cases, the formation of biaryl radical anions can occur through an initial SET from an aryl-magnesium species to a complexed molecule like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.org The presence of magnesium bromide can also play a crucial role in facilitating these SET processes. rsc.org The interplay between these mechanisms is a key aspect of understanding the full reactivity profile of Grignard reagents.

Reactions with Carbonyl Compounds

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. vaia.comlibretexts.org The reactions of Magnesium, bromo(2-ethenylphenyl)- with aldehydes and ketones provide access to a range of secondary and tertiary alcohols, respectively.

Aldehydes: Regioselectivity and Stereoselectivity of Addition

The reaction of Magnesium, bromo(2-ethenylphenyl)- with aldehydes typically proceeds via nucleophilic addition to the carbonyl carbon, yielding secondary alcohols after workup. libretexts.orgmasterorganicchemistry.com

Regioselectivity: The addition is highly regioselective, with the vinylphenyl group adding exclusively to the carbonyl carbon.

Stereoselectivity: When the aldehyde is chiral, particularly at the α-position, the stereoselectivity of the addition becomes a critical factor. The outcome is often analyzed using models like the Felkin-Anh model or by considering chelation control if a coordinating group is present. nih.gov However, allyl- and vinylmagnesium reagents can sometimes exhibit lower stereoselectivity compared to their alkyl or aryl counterparts. nih.gov The presence of magnesium bromide can also influence the stereochemical outcome. organic-chemistry.org

The following table summarizes the typical products from the reaction of Magnesium, bromo(2-ethenylphenyl)- with various aldehydes.

| Aldehyde | Product (after acidic workup) |

| Formaldehyde (B43269) | (2-Ethenylphenyl)methanol |

| Acetaldehyde | 1-(2-Ethenylphenyl)ethanol |

| Benzaldehyde | (2-Ethenylphenyl)(phenyl)methanol |

Ketones: Formation of Tertiary Alcohols and Side Reactions

The reaction of Magnesium, bromo(2-ethenylphenyl)- with ketones leads to the formation of tertiary alcohols. libretexts.orgyoutube.com The fundamental reaction is a nucleophilic addition, similar to that with aldehydes. masterorganicchemistry.com

Formation of Tertiary Alcohols: The vinylphenyl group adds to the carbonyl carbon of the ketone, and subsequent protonation of the resulting magnesium alkoxide yields the tertiary alcohol. libretexts.org

Side Reactions: Besides the expected 1,2-addition, several side reactions can occur, particularly with sterically hindered ketones or those prone to enolization. These can include:

Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form a magnesium enolate. This leads to the recovery of the starting ketone upon workup.

Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Pondorf-Verley type reduction).

Radical Reactions: As discussed earlier, SET processes can lead to the formation of radical-derived products, such as pinacol (B44631) coupling products from the dimerization of ketyl radicals. dtu.dk

The table below illustrates the primary products and potential side products in the reaction with different ketones.

| Ketone | Primary Product (Tertiary Alcohol) | Potential Side Products |

| Acetone | 2-(2-Ethenylphenyl)propan-2-ol | - |

| Acetophenone | 1-(2-Ethenylphenyl)-1-phenylethanol | Enolization products |

| Di-tert-butyl ketone | Highly sterically hindered, reaction may be slow or favor side reactions | Enolization, Reduction |

Esters and Acid Chlorides: Control of Addition and Over-addition

The reaction of Grignard reagents, such as Magnesium, bromo(2-ethenylphenyl)-, with esters and acid chlorides is a fundamental transformation in organic synthesis. However, controlling the reaction to achieve selective mono-addition and prevent over-addition to form tertiary alcohols presents a significant challenge. The high reactivity of the initial ketone product compared to the starting ester often leads to a second nucleophilic attack by the Grignard reagent.

Several strategies have been developed to mitigate this over-addition. One common approach is the use of low temperatures, which can help to control the reaction rate and favor the formation of the ketone. Another strategy involves the use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, which can enhance reactivity and selectivity in certain cases. researchgate.net The choice of solvent also plays a crucial role; for instance, using a mixture of diethyl ether and dioxane has been shown to influence the regioselectivity of Grignard additions. researchgate.net

In the context of reactions with lactones (cyclic esters), the kinetics of sequential additions have been studied using flow chemistry. This research indicates a multi-step process involving the formation of a magnesium hemiacetal, its rearrangement to a ketone, and the subsequent reaction of the ketone. mit.edu Cryogenic temperatures are often essential to achieve selective mono-addition to the ester carbonyl group. mit.edu While allylmagnesium reagents are known for their high reactivity, even with less reactive electrophiles like amides, controlling their addition to esters to avoid the formation of tertiary alcohols can be challenging due to the comparable rates of addition to both esters and the resulting ketones. researchgate.netnih.gov

Cross-Coupling Reactions

Magnesium, bromo(2-ethenylphenyl)- is a valuable partner in various transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. wikipedia.org

Transition-Metal Catalysis (e.g., Ni, Pd, Fe, Cu) in C(sp²)—C(sp²) and C(sp²)—C(sp³) Coupling

Transition metals like nickel, palladium, iron, and copper are widely employed to catalyze the coupling of Grignard reagents with organic halides. wikipedia.orgnih.gov

Palladium (Pd): Palladium catalysts are highly effective for cross-coupling reactions, including the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.govnrochemistry.comnih.gov The mechanism generally involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Palladium-catalyzed couplings are often favored for their high chemo- and stereoselectivity. nrochemistry.com The use of specific ligands, such as bulky phosphines, can further enhance the efficiency and scope of these reactions. nih.govpitt.edu The addition of zinc halide additives has been shown to mediate the palladium-catalyzed cross-coupling of Grignard reagents with aryl bromides. organic-chemistry.org

Nickel (Ni): Nickel catalysts are a more cost-effective alternative to palladium and are particularly effective for coupling aryl and vinyl halides with Grignard reagents. wikipedia.orgorganic-chemistry.orgrhhz.net Nickel-catalyzed reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III) pathways. rhhz.netresearchgate.net These reactions have been successfully applied to the synthesis of sterically hindered biaryls and for the construction of C(sp²)–C(sp³) bonds. organic-chemistry.orgsemanticscholar.org Ligand-free nickel-catalyzed Kumada couplings have also been developed, offering a simplified and practical approach. rhhz.netrsc.org

Iron (Fe): Iron catalysts, being abundant and non-toxic, have gained significant attention for cross-coupling reactions. longdom.orgbris.ac.uk Iron-catalyzed couplings of Grignard reagents with organic halides provide an economical method for C-C bond formation. bris.ac.uk However, these reactions can sometimes suffer from a lack of selectivity, leading to mixtures of homo- and cross-coupled products. bris.ac.uk The mechanism of iron-catalyzed cross-coupling is thought to involve radical pathways. researchgate.netnih.gov

Copper (Cu): Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are also well-established. longdom.orglongdom.orgresearchgate.net These reactions are particularly useful for forming C(sp²)–C(sp²) bonds and have been applied in the synthesis of various organic compounds. researchgate.net The use of co-catalytic systems, such as Cu/Fe, has been explored to enhance the efficiency of these couplings. longdom.orglongdom.orgrsc.org

Table 1: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions

| Catalyst | Bond Formed | Key Features |

|---|---|---|

| Palladium (Pd) | C(sp²)–C(sp²), C(sp²)–C(sp³) | High chemo- and stereoselectivity, broad scope. wikipedia.orgnrochemistry.com |

| Nickel (Ni) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Cost-effective, effective for sterically hindered substrates. wikipedia.orgorganic-chemistry.org |

| Iron (Fe) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Economical, non-toxic, can involve radical pathways. researchgate.netbris.ac.uk |

| Copper (Cu) | C(sp²)–C(sp²) | Ullmann-type reactions, can be used in co-catalytic systems. longdom.orglongdom.org |

Kumada Coupling and Related Reactions

The Kumada coupling, reported independently by Kumada and Corriu in 1972, was one of the first transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgslideshare.net This reaction is a powerful tool for constructing C-C bonds, particularly for the synthesis of unsymmetrical biaryls and styrene (B11656) derivatives. organic-chemistry.org

The catalytic cycle of the Kumada coupling typically proceeds through oxidative addition, transmetalation, and reductive elimination. nrochemistry.comslideshare.net The choice of catalyst (Ni or Pd) can influence the reaction's scope and selectivity, with palladium often providing higher chemoselectivity. nrochemistry.com The reaction is generally stereoselective, preserving the stereochemistry of the starting vinyl halide. nrochemistry.com However, couplings involving vinylic Grignard reagents can sometimes lead to a loss of stereospecificity. wikipedia.org

Oxidative Cross-Coupling Reactions

Oxidative cross-coupling reactions represent an alternative strategy for C-C bond formation, where two different nucleophilic partners are coupled in the presence of an oxidant. While less common for Grignard reagents like Magnesium, bromo(2-ethenylphenyl)- compared to traditional cross-coupling with electrophiles, related concepts exist. For instance, oxidative additions are a key step in many cross-coupling catalytic cycles, where the metal center is oxidized upon insertion into a carbon-halide bond. rhhz.net The development of methods for the direct oxidative coupling of organometallic reagents continues to be an active area of research.

Reactions with Other Electrophiles

Beyond reactions with carbonyl compounds and cross-coupling partners, Magnesium, bromo(2-ethenylphenyl)- can react with a variety of other electrophiles.

Reactions with Carbon Dioxide and Other Carbon Electrophiles

The reaction of Grignard reagents with carbon dioxide, known as carboxylation, is a classic method for the synthesis of carboxylic acids. The addition of Magnesium, bromo(2-ethenylphenyl)- to CO₂ would yield 2-ethenylbenzoic acid upon acidic workup. This reaction provides a direct route to introduce a carboxyl group onto the aromatic ring.

Grignard reagents, including Magnesium, bromo(2-ethenylphenyl)-, also react readily with other carbon electrophiles such as aldehydes and ketones. masterorganicchemistry.com These reactions are fundamental for forming new carbon-carbon bonds and creating more complex molecular architectures. The addition of the Grignard reagent to the electrophilic carbonyl carbon results in the formation of an alcohol after an aqueous workup. masterorganicchemistry.com The high reactivity of allyl and vinyl Grignard reagents allows them to add to even highly hindered ketones. nih.gov

Table 2: Reactions of Magnesium, bromo(2-ethenylphenyl)- with Various Electrophiles

| Electrophile | Product Type |

|---|---|

| Ester | Ketone (mono-addition) or Tertiary Alcohol (over-addition) |

| Acid Chloride | Ketone |

| Organic Halide (in cross-coupling) | Substituted Styrene Derivative |

| Carbon Dioxide | Carboxylic Acid |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

Reactions with Nitrogen-Containing Electrophiles (e.g., Imines, Nitriles, Amides)

The carbon-magnesium bond in Grignard reagents, including Magnesium, bromo(2-ethenylphenyl)-, renders the carbon atom highly nucleophilic, enabling it to react with a variety of electrophiles. wikipedia.orgsigmaaldrich.com This reactivity extends to nitrogen-containing functional groups such as imines, nitriles, and amides, providing synthetic routes to various nitrogen-containing organic compounds.

The addition of Grignard reagents to imines is a well-established method for the synthesis of amines. In the case of Magnesium, bromo(2-ethenylphenyl)-, its reaction with an imine would involve the nucleophilic attack of the 2-ethenylphenyl group at the electrophilic carbon atom of the C=N double bond. This addition reaction forms a magnesium salt of the corresponding amine, which upon subsequent acidic workup, yields the final amine product.

Nitriles, with their carbon-nitrogen triple bond, also serve as effective electrophiles for Grignard reagents. The reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon. The initially formed intermediate, an imine salt, can be hydrolyzed under acidic conditions to yield a ketone. This two-step process allows for the transformation of a nitrile into a ketone, with the incorporation of the 2-ethenylphenyl group from the Grignard reagent.

Amides, while generally less reactive than aldehydes and ketones, can also react with Grignard reagents. The outcome of the reaction is dependent on the stoichiometry of the Grignard reagent and the structure of the amide. Typically, the reaction of an amide with one equivalent of a Grignard reagent can lead to the formation of a ketone after hydrolysis. However, the use of excess Grignard reagent can result in the formation of a tertiary amine. The initial addition to the carbonyl group is followed by the elimination of a magnesium-containing species to form an iminium ion, which then reacts with a second equivalent of the Grignard reagent.

Reactions with Silicon- and Boron-Containing Electrophiles

The nucleophilic character of Magnesium, bromo(2-ethenylphenyl)- also facilitates reactions with electrophiles containing silicon and boron. These reactions are valuable for the formation of carbon-silicon and carbon-boron bonds, leading to the synthesis of organosilicon and organoboron compounds, respectively.

A common reaction involves the coupling of the Grignard reagent with a halosilane, such as chlorotrimethylsilane. In this process, the 2-ethenylphenyl group displaces the halide on the silicon atom, forming a new carbon-silicon bond. This type of reaction is a straightforward and efficient method for introducing the 2-ethenylphenyl moiety onto a silicon atom, yielding compounds like (2-ethenylphenyl)trimethylsilane.

Similarly, Magnesium, bromo(2-ethenylphenyl)- can react with boron-containing electrophiles, such as boronic esters (e.g., pinacolborane derivatives) or trialkyl borates. The reaction with a trialkyl borate, followed by acidic workup, is a standard procedure for the synthesis of boronic acids. The 2-ethenylphenyl group adds to the boron atom, and subsequent hydrolysis replaces the alkoxy groups with hydroxyl groups, affording (2-ethenylphenyl)boronic acid. These organoboron compounds are particularly important as they are key intermediates in Suzuki-Miyaura cross-coupling reactions. nih.gov

Intramolecular Reactivity Attributed to the 2-Ethenyl Moiety

Cyclization Reactions and Scope

The presence of the 2-ethenyl (or vinyl) group in close proximity to the Grignard functionality in Magnesium, bromo(2-ethenylphenyl)- introduces the possibility of intramolecular reactions. One of the most significant of these is the potential for intramolecular cyclization. While Grignard reagents are typically used in intermolecular reactions, under certain conditions, the vinyl group can act as an internal electrophile or participate in radical-mediated cyclization pathways.

For instance, in the presence of a suitable catalyst or upon initiation, the Grignard reagent could potentially undergo a cyclization reaction to form a five-membered ring system. This would involve the attack of the carbanionic center onto the internal double bond. However, such reactions are often not spontaneous and may require specific conditions or activating agents to proceed efficiently.

The scope of these cyclization reactions can be influenced by several factors, including the specific substrate, reaction conditions, and the presence of catalysts. The substitution pattern on the aromatic ring and the vinyl group can affect the feasibility and regioselectivity of the cyclization.

Rearrangement Pathways During Grignard Formation and Reaction

The formation and subsequent reactions of Grignard reagents can sometimes be accompanied by rearrangements, particularly when the organic halide precursor contains unsaturated functionalities. In the case of Magnesium, bromo(2-ethenylphenyl)-, the vinyl group introduces the possibility of isomerization or other rearrangement pathways.

During the formation of the Grignard reagent from 2-bromostyrene (B128962) and magnesium metal, side reactions could potentially lead to the formation of isomeric Grignard reagents, although this is generally less common for aryl Grignards compared to their alkyl counterparts.

More significant is the potential for rearrangement during subsequent reactions, especially those that proceed through radical intermediates or involve transition metal catalysis. The 2-ethenylphenyl moiety could, under specific reaction conditions, undergo isomerization to form a more stable conjugated system or participate in other intramolecular rearrangements. The exact nature of these rearrangements would be highly dependent on the specific reactants, catalysts, and reaction conditions employed.

Influence of Reaction Conditions on Reaction Outcome

Solvent Effects on Reactivity and Selectivity

The choice of solvent is critical in Grignard reactions, as it can significantly influence the reactivity and selectivity of the Grignard reagent. nih.gov Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are most commonly used because they can solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. nih.gov This solvation is crucial for the nucleophilic character of the Grignard reagent.

For Magnesium, bromo(2-ethenylphenyl)-, the solvent can affect the rate of its formation and its subsequent reactions. THF is often a better solvent than diethyl ether for the formation of Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability.

The solvent can also play a key role in the selectivity of Grignard reactions. In reactions with carbonyl compounds, for example, the coordinating ability of the solvent can influence the stereochemical outcome. For Magnesium, bromo(2-ethenylphenyl)-, the solvent could also impact the propensity for intramolecular side reactions involving the vinyl group. A more coordinating solvent might stabilize the Grignard reagent and favor intermolecular reactions, while a less coordinating solvent could potentially lead to a higher degree of intramolecular reactivity or aggregation. The Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species, is also influenced by the solvent, which in turn can affect the reactivity profile of the organometallic species in solution.

Temperature Dependence of Reaction Pathways

The temperature at which a Grignard reaction is conducted can significantly influence its outcome, dictating the distribution between desired products and various side products. While specific studies on the temperature-dependent reaction pathways of Magnesium, bromo(2-ethenylphenyl)- are not extensively documented, general principles observed for other Grignard reagents, particularly functionalized and aryl Grignard reagents, provide valuable insights.

Generally, the formation of functionalized Grignard reagents is favored at low temperatures, often around -78 °C, to ensure their stability and minimize side reactions. organic-chemistry.orgcmu.edunih.gov At higher temperatures, the increased reactivity of the Grignard reagent can lead to a higher incidence of side reactions, such as dimerization, elimination, and reactions with the solvent or sensitive functional groups present on the Grignard reagent itself. For instance, studies on the formation of other functionalized aryl Grignard reagents have shown that while formation might occur at higher temperatures like -50 °C, it is often accompanied by an increase in byproduct formation. organic-chemistry.org

In the context of reactions involving Magnesium, bromo(2-ethenylphenyl)-, temperature can be expected to influence the regioselectivity of its addition to carbonyl compounds. For many Grignard reagents, the ratio of 1,2-addition (attack at the carbonyl carbon) to 1,4-conjugate addition (for α,β-unsaturated carbonyls) can be temperature-dependent. While not specifically documented for this compound, it is a common phenomenon in Grignard chemistry.

Furthermore, the thermal stability of the Grignard reagent itself is a critical factor. The ortho-vinyl substituent in Magnesium, bromo(2-ethenylphenyl)- could potentially participate in intramolecular reactions at elevated temperatures, leading to cyclization or rearrangement products, although specific literature on this is scarce.

A summary of expected temperature effects on Grignard reactions is presented in the table below.

| Temperature Range | Expected Reaction Characteristics | Potential Products/Pathways for Magnesium, bromo(2-ethenylphenyl)- |

| Low (-78 °C to -40 °C) | Increased stability of the Grignard reagent, higher selectivity, reduced side reactions. organic-chemistry.orgcmu.edu | Favored formation of the desired addition products with electrophiles. |

| Moderate (-15 °C to Room Temp) | Increased reaction rates, potential for decreased selectivity, possible onset of side reactions. organic-chemistry.org | A balance between reaction speed and product purity. |

| High (Reflux) | Rapid reaction rates, significant increase in side products, potential for reagent decomposition. | Increased likelihood of dimerization, elimination, and other undesired byproducts. |

Kinetic Studies of Grignard Reactions Involving Vinyl-Substituted Aryl Grignards

Detailed kinetic studies on the reactions of vinyl-substituted aryl Grignards, including Magnesium, bromo(2-ethenylphenyl)-, are not extensively reported in the scientific literature. However, general kinetic principles of Grignard reactions and studies on analogous systems can provide a framework for understanding their reactivity.

The kinetics of Grignard reagent formation itself have been a subject of investigation, with studies focusing on the induction period and the rates of reaction of alkyl halides with magnesium. acs.org The reaction mechanism is complex and is understood to involve radical intermediates.

For the subsequent reactions of Grignard reagents, competition kinetics have been employed to estimate the relative reactivities of different Grignard reagents. nih.gov For example, it has been shown that the rate of mixing can be a limiting factor in very fast reactions, potentially leading to an underestimation of the reactivity of highly reactive species. nih.gov Allylmagnesium bromide, a vinylogous Grignard reagent, was found to react with various carbonyl compounds at a rate approaching the diffusion-controlled limit, which may obscure kinetic isotope effects and substituent effects. nih.gov

Kinetic studies on the reactions of aryl Grignard reagents with other substrates, such as aryl arenesulfonates, have shown the reaction to be first order in both the Grignard reagent and the substrate. Such studies provide insights into the reaction mechanism, with data often supporting a nucleophilic addition pathway.

While specific kinetic data for Magnesium, bromo(2-ethenylphenyl)- is lacking, it is reasonable to infer that its reactions would follow similar kinetic profiles to other aryl Grignard reagents. The presence of the vinyl group might influence the rate of reaction due to its electronic and steric effects, but the fundamental kinetic behavior is likely to be consistent with established models for Grignard reactions. The development of detailed kinetic models for this specific reagent would require dedicated experimental investigation.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role of Magnesium, bromo(2-ethenylphenyl)- as a Key Intermediate in Organic Synthesis

Magnesium, bromo(2-ethenylphenyl)- serves as a potent nucleophilic intermediate, a characteristic feature of Grignard reagents. byjus.compw.live The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium a strong carbon-based nucleophile. This allows it to readily attack a wide variety of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. pw.liveresearchgate.net This fundamental reactivity is the cornerstone of its utility in organic synthesis, enabling the construction of more complex molecular architectures from simpler starting materials. The presence of the vinyl group ortho to the Grignard functionality introduces a second reactive site, which can be exploited in subsequent transformations, making it a bifunctional building block.

The preparation of this Grignard reagent typically involves the reaction of 2-bromostyrene (B128962) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent its rapid decomposition by water. arabjchem.orgyoutube.com

Construction of Substituted Styrenes and Related Aromatic Systems

A significant application of Magnesium, bromo(2-ethenylphenyl)- lies in the synthesis of substituted styrenes and other complex aromatic systems. By reacting with various electrophiles, a wide array of functional groups can be introduced at the ortho position of the styrene (B11656) core.

For instance, its reaction with silyl (B83357) chlorides, such as trimethylsilyl (B98337) chloride, provides a straightforward route to 2-vinylphenylsilanes. These reactions are typically carried out by adding the silyl chloride to the pre-formed Grignard reagent in an appropriate solvent like THF. gelest.com This transformation is valuable for introducing silicon-containing moieties that can be further functionalized or used to modify the electronic properties of the resulting styrene derivative.

Furthermore, Magnesium, bromo(2-ethenylphenyl)- can participate in palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, with organic halides. youtube.com This allows for the formation of a new carbon-carbon bond between the 2-vinylphenyl group and another organic moiety, leading to the synthesis of highly substituted and complex aromatic structures. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govorganic-chemistry.orgyoutube.com

Synthesis of Branched-Chain Sugars and Modified Carbohydrates Utilizing Vinyl Grignards

While specific examples detailing the use of Magnesium, bromo(2-ethenylphenyl)- in the synthesis of branched-chain sugars are not extensively documented in readily available literature, the general utility of vinyl Grignard reagents in this area is well-established. Vinyl Grignard reagents, in general, can react with electrophilic carbohydrate derivatives, such as lactones or keto-sugars, to introduce a vinyl group, thereby creating a branched-chain sugar.

This approach allows for the stereoselective formation of new carbon-carbon bonds at specific positions on the sugar backbone, leading to the synthesis of complex and biologically important carbohydrate structures. The reaction of a vinyl Grignard with a protected sugar aldehyde or ketone, for example, would yield a secondary or tertiary alcohol, respectively, with a vinyl appendage. This vinyl group can then be further elaborated through various chemical transformations, such as oxidation, reduction, or polymerization, to create a diverse range of modified carbohydrates.

Preparation of Bi-functional Monomers and Macromonomers for Polymer Science

The bifunctional nature of Magnesium, bromo(2-ethenylphenyl)- makes it an excellent precursor for the synthesis of specialized monomers and macromonomers for polymer science. The vinyl group can participate in polymerization reactions, while the Grignard functionality allows for the introduction of other chemical moieties.

Analogous to the para-isomer, (4-vinylphenyl)magnesium bromide, which has been utilized in the synthesis of hydroxyl-functionalized styrene monomers, the ortho-isomer can be expected to undergo similar reactions. researchgate.net For example, reaction with an aldehyde or ketone would introduce a hydroxyl group, creating a monomer with both a polymerizable vinyl group and a reactive hydroxyl group. Such bifunctional monomers are valuable for preparing new polymeric and nanostructured materials, including random or graft copolymers. researchgate.net These materials can find applications as surfactants or coupling agents in polymer blends, where each functionality imparts different chemical properties. researchgate.net

The synthesis of block copolymers is another area where this reagent shows potential. researchgate.netmdpi.comnih.gov By initiating the polymerization of another monomer from a site introduced via the Grignard functionality, or by using the vinyl group in a controlled polymerization process, well-defined block copolymers with unique properties can be fabricated. researchgate.netmdpi.comnih.gov

Integration into Multi-Step Synthetic Sequences and Total Synthesis Efforts

The Grignard reaction is a powerful and versatile tool that has been widely applied in the total synthesis of complex natural products. arabjchem.org Its ability to form carbon-carbon bonds with high efficiency and stereoselectivity makes it invaluable for constructing intricate molecular skeletons. arabjchem.org While specific examples of the integration of Magnesium, bromo(2-ethenylphenyl)- into total synthesis are not prominently reported, its potential is evident from its fundamental reactivity.

In a multi-step synthesis, this reagent could be used to introduce the 2-vinylphenyl group into a key intermediate. The vinyl group could then serve as a handle for further transformations, such as cross-metathesis, Diels-Alder reactions, or polymerization, to build up the complexity of the target molecule. The Grignard functionality itself allows for the connection of large molecular fragments. For instance, the reaction of Magnesium, bromo(2-ethenylphenyl)- with a complex aldehyde or ketone intermediate is a key strategy for forming a new carbon-carbon bond in the synthesis of various pharmaceutical compounds. researchgate.net

Emerging Applications in Organometallic and Materials Chemistry

The unique properties of Magnesium, bromo(2-ethenylphenyl)- are leading to its exploration in emerging areas of organometallic and materials chemistry. Its ability to react with a variety of metal halides opens up avenues for the synthesis of novel organometallic complexes containing the 2-vinylphenyl ligand. These complexes could have interesting catalytic or material properties.

In materials science, the reagent is particularly useful for the synthesis of functional polymers and materials. As previously mentioned, its reaction with silyl chlorides produces vinylphenylsilanes. gelest.com These silanes can be used as monomers for the production of silicon-containing polymers with tailored properties, or as surface modification agents. The general procedure for the synthesis of vinyltin (B8441512) compounds using vinylmagnesium bromide and an organotin halide provides a template for how Magnesium, bromo(2-ethenylphenyl)- could be used to create novel organotin monomers and polymers. orgsyn.org

Furthermore, the principles of using Grignard reagents to create functional macromonomers can be extended. For example, the synthesis of a thiophene-functionalized polystyrene macromonomer has been achieved using 2-thienylmagnesium bromide, a close structural analog. This macromonomer was then used to create a polystyrene-graft-polythiophene copolymer, a material with potential applications in organic electronics. This demonstrates the potential of using Magnesium, bromo(2-ethenylphenyl)- to create a variety of functional polymers with applications in advanced materials.

Theoretical and Computational Studies of Magnesium, Bromo 2 Ethenylphenyl Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the stability and reactivity of Magnesium, bromo(2-ethenylphenyl)-. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The bonding in Grignard reagents is a classic case of polar covalent interactions. The magnesium-carbon (Mg-C) bond is highly polarized, conferring significant carbanionic character on the 2-ethenylphenyl group. This polarization is the primary source of the nucleophilicity of the Grignard reagent. Similarly, the magnesium-bromine (Mg-Br) bond is largely ionic in character. youtube.com

Computational studies on related vinyl Grignard reagents, such as ethenylmagnesium chloride, have been performed to understand their stability. gmu.edu These studies, using methods like the B3LYP level of theory with a STO-3G basis set, have shown that the length of the Mg-C bond is a critical factor in determining the stability of the compound, with shorter bond lengths correlating to increased stability. gmu.edu The presence of the phenyl group in Magnesium, bromo(2-ethenylphenyl)- influences the electronic structure through inductive and resonance effects, which can be quantified through advanced computational models.

Generalized Valence Bond (GVB) and Density Functional Theory (DFT) calculations are often employed to analyze the chemical bonding in Grignard reagents. researchgate.net These methods can elucidate the degree of ionic versus covalent character in the Mg-C and Mg-Br bonds and describe the nature of the orbitals involved in bonding. For instance, studies on bimetallic magnesium clusters have used DFT to calculate Wiberg bond orders, providing a quantitative measure of bond strength and character. mdpi.com

The table below summarizes typical bond characteristics in related Grignard reagents, which provide a framework for understanding Magnesium, bromo(2-ethenylphenyl)-.

| Bond Type | Typical Characteristic | Computational Insight |

| Mg-C | Polar Covalent | Shorter bond length correlates with higher stability. gmu.edu Possesses significant carbanionic character. |

| Mg-Br | Highly Ionic | Formed by the transfer of electrons from magnesium to the halogen. youtube.com |

| C=C | Covalent | The vinyl group's double bond can participate in resonance with the phenyl ring. |

Modeling of Reaction Transition States and Intermediates

Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates that connect reactants to products. Computational modeling is an indispensable tool for characterizing these transient species, which are often too short-lived to be observed experimentally.

For Grignard reactions, such as the addition of Magnesium, bromo(2-ethenylphenyl)- to a carbonyl compound, theoretical calculations can map out the entire potential energy surface. Studies on model systems like methylmagnesium chloride reacting with formaldehyde (B43269) have revealed detailed reaction paths. nih.govcolab.ws A common mechanism involves the coordination of the carbonyl oxygen to the magnesium atom of a dimeric Grignard reagent. The transition state for the subsequent addition step often features a four-centered structure, where the formation of the new carbon-carbon and oxygen-magnesium bonds occurs in a concerted fashion. nih.govcolab.wsresearchgate.net

Alternatively, a single electron transfer (SET) mechanism may operate, particularly if the alkyl or aryl group is bulky, which can sterically hinder the concerted polar mechanism. colab.wsresearchgate.net In the SET pathway, an electron is transferred from the Grignard reagent to the substrate, forming a radical intermediate pair. colab.ws Computational studies can determine the relative energy barriers for these competing pathways.

The geometries of reactants, transition states, and products for the Grignard reaction have been computationally modeled, providing precise bond distances and angles for these critical structures. acs.org Quantum chemistry calculations are also used to simulate spectra (e.g., X-ray) of these intermediates and transition states, which can then be compared with experimental data to validate the proposed mechanisms. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of organometallic reagents due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT methods, such as B3LYP, are widely used to investigate the mechanisms of Grignard reactions. nih.govcolab.wsnih.gov

DFT calculations have been instrumental in elucidating the catalytic cycles of more complex reactions involving Grignard reagents, such as iron-catalyzed cross-coupling reactions. nih.govacs.org In these studies, the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination, is modeled. The calculations provide the Gibbs free energies for all intermediates and transition states, allowing for the identification of the rate-limiting step of the reaction. acs.org

For the reaction of Magnesium, bromo(2-ethenylphenyl)-, DFT could be used to explore various pathways, such as its addition to electrophiles or its participation in cross-coupling reactions. These studies would involve optimizing the geometries of all species along the reaction coordinate and calculating their corresponding energies. The inclusion of dispersion corrections in DFT calculations has been shown to improve the accuracy of the results for such systems. chemrxiv.org

The table below shows examples of DFT functionals and basis sets commonly used in the study of Grignard reaction mechanisms.

| Computational Method | Basis Set | Application Example |

| B3LYP | 6-311+G(2d,p) | Investigating the mechanism of Grignard addition to carbonyls. researchgate.net |

| B3LYP with D3 dispersion | 6-31G* | Analyzing the mechanism of iron-catalyzed cross-coupling reactions. nih.gov |

| ωB97M-V | def2-TZVPP | Recommended for accurate enzyme energetics, applicable to complex catalytic reactions. chemrxiv.org |

Prediction of Regioselectivity and Stereoselectivity in Reactions

The predictive power of computational chemistry is particularly valuable in understanding and forecasting the selectivity of chemical reactions. For a molecule like Magnesium, bromo(2-ethenylphenyl)-, which has multiple reactive sites, predicting the regioselectivity of its reactions is crucial.

Computational studies can explain the regioselectivity observed in halogen-magnesium exchange reactions. For polyhalogenated aromatic compounds, the site of the Br/Mg exchange can be influenced by electronic and steric factors. nih.govuni-muenchen.de DFT calculations can model the intermediates formed during the exchange with different reagent systems, such as mixed lithium/magnesium bimetallic reagents, and rationalize the observed product distribution. nih.govuni-muenchen.de The addition of coordinating ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) can switch the regioselectivity, a phenomenon that can be explained by calculating the stability of the different possible organometallic intermediates. nih.govuni-muenchen.de

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted. For reactions involving chiral Grignard reagents, computational models can calculate the energy barriers leading to the different stereoisomeric products. wikipedia.org The relative heights of these barriers determine the stereochemical outcome of the reaction. By modeling the transition state structures, chemists can understand the specific steric and electronic interactions that favor the formation of the major product.

Solvation Models and Their Impact on Calculated Reactivity

Grignard reactions are exclusively carried out in solution, and the solvent plays a critical, active role in the reaction mechanism. Therefore, accurately modeling the effect of the solvent is essential for obtaining meaningful computational results.

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving monomeric and dimeric species, which is heavily influenced by the coordinating solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether. acs.orgresearchgate.net Computational studies have shown that static calculations that only include one or two solvent molecules are often insufficient. researchgate.net

More sophisticated models, such as ab initio molecular dynamics (AIMD), treat the solvent molecules explicitly and allow for the dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom. acs.orgacs.org These simulations have demonstrated that solvent fluctuations can be the driving force for the chemical transformations in the Schlenk equilibrium and that the solvent should be considered a reactant in the Grignard reaction itself. acs.orgresearchgate.net

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are another approach. acs.org These models treat the solvent as a continuous dielectric medium, which is computationally less expensive than including a large number of explicit solvent molecules. Often, a hybrid approach is used where the first solvation shell is treated explicitly, and the bulk solvent is treated with a continuum model. acs.org Calculations have shown that including solvent effects, whether explicitly or implicitly, can significantly lower calculated activation energy barriers compared to gas-phase calculations, bringing them into better agreement with experimental reality. acs.org The dynamics of the solvent are key, as bond cleavage often occurs at the most solvated magnesium atom, while bond formation happens at the least solvated one. acs.orgresearchgate.net

Advanced Methodologies and Future Research Directions

Development of More Sustainable and Greener Grignard Reagent Synthesis and Reactions

The traditional synthesis of Grignard reagents often involves volatile and hazardous solvents. gordon.edubeyondbenign.org Modern research is focused on developing more environmentally friendly and sustainable methods. umb.edu A key area of improvement is the replacement of traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with greener alternatives. gordon.eduumb.edu 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has shown promise as a superior or equivalent solvent for Grignard reactions. gordon.eduumb.edu The use of 2-MeTHF can also lead to enhanced chemo- and stereoselectivity in certain reactions. gordon.edu

Another approach to greener Grignard chemistry involves minimizing waste and improving reaction efficiency. umb.edu This can be achieved through the judicious selection of initiators and the use of hybrid solvent systems. umb.edu Furthermore, techniques like microwave-assisted synthesis and fluorous solid-phase extraction (F-SPE) can improve reaction times and simplify purification processes. umb.edu The development of aqueous Grignard reactions, using zinc-mediated processes, represents a significant step towards reducing the reliance on anhydrous organic solvents. beyondbenign.org

Flow Chemistry Applications for the Preparation and Transformation of Magnesium, bromo(2-ethenylphenyl)-

Flow chemistry offers significant advantages for the synthesis and subsequent reactions of Grignard reagents, including Magnesium, bromo(2-ethenylphenyl)-. chemicalindustryjournal.co.ukaiche.org This technology allows for better control over reaction parameters, enhanced safety, and improved scalability. aiche.orgvapourtec.com The high reactivity and exothermic nature of Grignard reagent formation can be managed more effectively in continuous flow reactors, which provide superior heat transfer and mixing compared to traditional batch methods. gordon.educhemicalindustryjournal.co.ukvapourtec.com

In a flow setup, the Grignard reagent can be generated in-situ and immediately used in a subsequent reaction, minimizing the risks associated with handling and storing these sensitive compounds. chemicalindustryjournal.co.ukvapourtec.com This "on-demand" generation is often achieved by passing a solution of the corresponding organic halide over a packed bed of magnesium. vapourtec.comvapourtec.com This approach has been successfully applied to a range of alkyl and aryl halides. vapourtec.com The ability to precisely control residence time and temperature in a flow reactor can also lead to higher yields and selectivities. unimi.it For instance, the addition of Grignard reagents to aldehydes and ketones has been optimized under flow conditions, demonstrating the potential for producing a variety of alcohols efficiently and safely. unimi.it

Catalyst Design for Enhanced Selectivity and Functional Group Tolerance in Grignard Chemistry

While Grignard reagents are powerful nucleophiles, their high reactivity can lead to a lack of selectivity and intolerance of certain functional groups. The design of catalysts to address these limitations is a major focus of current research. Transition metal catalysts, particularly those based on palladium, nickel, and titanium, have shown significant promise in enhancing the selectivity and functional group tolerance of Grignard reactions. acs.orgnih.gov

For example, palladium-catalyzed cross-coupling reactions allow for the reaction of Grignard reagents with aryl bromides or triflates, even in the presence of sensitive functional groups. organic-chemistry.org The addition of zinc halides can further "soften" the Grignard reagent, improving its compatibility with a wider range of substrates. organic-chemistry.org Titanium-catalyzed cross-couplings have also been developed, offering a simple and mild method for the synthesis of various biaryl compounds with high functional group tolerance. acs.org

The development of chiral ligands for use in conjunction with metal catalysts is another crucial area. nih.govrsc.org These ligands can induce asymmetry in the reaction, leading to the formation of enantioenriched products. nih.govrsc.org This is particularly important in the synthesis of chiral tertiary alcohols, which are valuable building blocks in medicinal chemistry. nih.gov

In Situ Monitoring Techniques for Reaction Progress and Mechanistic Insight

Understanding the kinetics and mechanism of Grignard reagent formation and subsequent reactions is essential for process optimization and safety. acs.orgmt.com In situ monitoring techniques provide real-time data on the reaction progress, allowing for precise control and a deeper understanding of the underlying chemical transformations. acs.orgmt.comacs.org

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants and products during a Grignard reaction. acs.orgmt.com It can be used to detect the initiation of the reaction, track the consumption of the organic halide, and identify the formation of the Grignard reagent. acs.orgmt.com This information is critical for preventing the accumulation of unreacted starting material, which can lead to a dangerous runaway reaction. acs.org

Raman spectroscopy is another valuable technique for in situ monitoring, particularly for studying the transmetalation of Grignard reagents with other metal salts. acs.org This technique has been used to elucidate the mechanism of manganese-catalyzed Grignard reactions, providing insights into the role of the manganese salt in promoting the reaction. acs.org Reaction calorimetry is also employed to measure the heat flow of the reaction, providing crucial data for safe scale-up. mt.com

Exploration of Novel Reactivity Patterns for the 2-Ethenylphenyl Moiety

The 2-ethenylphenyl group in Magnesium, bromo(2-ethenylphenyl)- offers unique reactivity that can be exploited for the synthesis of novel molecular architectures. The vinyl group can participate in a variety of transformations, including polymerization and cross-coupling reactions.

The Grignard functionality can be used to introduce the 2-ethenylphenyl moiety into a wide range of molecules through reactions with electrophiles such as aldehydes, ketones, and esters. vapourtec.comudel.edu The resulting products, containing a vinylphenyl group, can then undergo further transformations. For example, the vinyl group can be used as a handle for polymerization, leading to the formation of functional polymers.

Furthermore, the interplay between the Grignard reagent and the vinyl group can lead to interesting and potentially useful reactivity. For instance, nickel-catalyzed alkylative dimerization of vinyl Grignard reagents has been reported, leading to the formation of more complex structures. nih.gov The development of new catalytic systems could unlock novel reaction pathways for the 2-ethenylphenyl moiety, expanding its utility in organic synthesis.

Application in Asymmetric Synthesis Leveraging Chiral Inductions

The use of Magnesium, bromo(2-ethenylphenyl)- in asymmetric synthesis is a promising area of research, with the potential to generate chiral molecules containing the 2-ethenylphenyl group. Chiral induction can be achieved through the use of chiral solvents, chiral auxiliaries, or chiral catalysts. wmich.edu

While early attempts using chiral solvents often resulted in low stereoselectivity, the development of chiral ligands for metal-catalyzed reactions has been more successful. nih.govrsc.orgwmich.edu Chiral N,N,O-tridentate ligands, for example, have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.org

Another strategy involves the use of chiral catalysts, such as chiral copper complexes, to control the stereochemical outcome of the reaction. acs.org This approach has been successfully applied to the enantioselective dearomatization of pyridinium (B92312) salts using Grignard reagents. acs.org The development of new and more effective chiral catalysts and ligands will be crucial for expanding the application of Magnesium, bromo(2-ethenylphenyl)- in asymmetric synthesis, enabling the construction of complex and stereochemically defined molecules.

Q & A

What are the standard synthetic protocols for preparing Magnesium, bromo(2-ethenylphenyl)-, and what are the critical parameters to control during its synthesis?

Answer: The synthesis involves reacting 2-ethenylphenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon/nitrogen). Critical parameters include:

- Anhydrous conditions : Trace moisture leads to hydrolysis, forming Mg(OH)Br and reducing yield. Solvents must be dried over molecular sieves or sodium/benzophenone.

- Temperature control : Initiation typically occurs at 40–50°C, followed by reflux (THF: 66°C; diethyl ether: 35°C) to maintain reactivity without thermal degradation.

- Magnesium activation : Surface oxidation is mitigated by mechanical stirring, iodine crystals, or pre-treatment with 1,2-dibromoethane.

Reaction progress is monitored by observing exothermicity and cloudiness, indicative of Grignard formation .

How does the ethenyl group in Magnesium, bromo(2-ethenylphenyl)- influence its reactivity compared to non-conjugated aryl Grignard reagents?

Answer: The ethenyl group introduces resonance stabilization and steric effects :

- Electronic effects : Conjugation between the ethenyl π-system and magnesium-carbon bond reduces nucleophilicity at the α-carbon, directing attack to β-positions in electrophilic additions.

- Steric hindrance : The planar sp²-hybridized ethenyl group may hinder access to bulky electrophiles, favoring reactions with smaller substrates (e.g., CO₂ over ketones).

Comparative studies with phenylmagnesium bromide show slower reaction kinetics but improved chemoselectivity in cross-couplings .

What spectroscopic techniques are most effective for characterizing Magnesium, bromo(2-ethenylphenyl)-, and what key spectral features should researchers prioritize?

Answer:

- ¹H/¹³C NMR : In THF-d₈, the ethenyl protons resonate upfield (δ 5.8–6.2 ppm) due to Mg coordination. The Mg–C signal is not directly observed but inferred from splitting patterns.

- IR spectroscopy : Absence of O–H stretches (~3200–3600 cm⁻¹) confirms anhydrous conditions. C=C stretching (1640–1680 cm⁻¹) validates ethenyl integrity.

- X-ray crystallography : Limited by air sensitivity, but single-crystal studies on analogous compounds reveal tetrahedral Mg coordination with THF ligands .

What are the common side reactions during nucleophilic additions with this reagent, and how can they be suppressed?

Answer: Common side reactions include:

- Protonolysis : Quenched by rigorous drying of substrates/solvents.

- Dimerization : Minimized using THF (stronger Mg coordination) and low concentrations (<1 M).

- β-Hydride elimination : Mitigated by avoiding elevated temperatures and bulky electrophiles.

Advanced strategies involve flow chemistry to control residence time and temperature gradients .

What safety protocols are critical when handling Magnesium, bromo(2-ethenylphenyl)- in laboratory settings?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent pyrophoric ignition.

- Quenching : Slowly add cold isopropanol or ethyl acetate to neutralize residual reagent.

- PPE : Flame-resistant lab coats, face shields, and neoprene gloves.

- Storage : Under argon at –20°C in flame-sealed ampoules. Safety Data Sheets (SDS) for analogous Grignard reagents recommend Class D fire extinguishers for Mg fires .

How does solvent coordination (THF vs. diethyl ether) affect the reaction kinetics of this Grignard reagent?

Answer:

- THF : Stronger Lewis basicity stabilizes Mg via tighter coordination, slowing reaction rates but improving reagent shelf life.

- Diethyl ether : Weaker coordination allows faster initiation but increases sensitivity to moisture and thermal decomposition.

Kinetic studies show THF-based reactions exhibit 2–3x longer half-lives, favoring multi-step syntheses requiring prolonged stability .

What computational models explain the electronic structure and regioselectivity of Magnesium, bromo(2-ethenylphenyl)-?

Answer: DFT calculations reveal:

- Charge distribution : Mg carries +1.2 charge, while the ethenylphenyl group is negatively polarized (–0.7).

- Frontier orbitals : The HOMO localizes on the β-carbon of the ethenyl group, directing nucleophilic attack to β-positions.

MD simulations suggest THF solvent shells reduce Mg mobility, aligning with experimental observations of solvent-dependent regioselectivity .

How can researchers quantify the purity and concentration of Magnesium, bromo(2-ethenylphenyl)- solutions?

Answer:

- Titration : React with standardized benzophenone in THF, monitoring until a persistent blue color indicates excess Grignard.

- GC-MS : After quenching with D₂O, analyze deuterated byproducts (e.g., 2-ethenylbenzene-d₁).

- Conductivity : Correlate molar conductivity (Λ_m) with concentration in THF (linear range: 0.1–1.0 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products